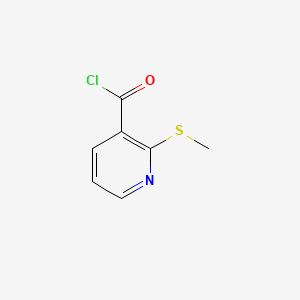

2-(Methylthio)nicotinoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEMBWMMHUSVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379068 | |

| Record name | 2-(Methylsulfanyl)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97936-43-1 | |

| Record name | 2-(Methylsulfanyl)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)nicotinoyl Chloride from 2-(Methylthio)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(methylthio)nicotinoyl chloride from its corresponding carboxylic acid, 2-(methylthio)nicotinic acid. This conversion is a fundamental step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the common synthetic routes, detailed experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound is a reactive acyl chloride derivative of nicotinic acid. The presence of the methylthio group at the 2-position of the pyridine ring influences the electronic properties and reactivity of the molecule, making it a valuable building block for the synthesis of targeted therapeutic agents and other specialized chemicals. The conversion of the carboxylic acid to the more reactive acid chloride is a key transformation that enables subsequent reactions, such as amidation and esterification, to build more complex molecular architectures.

Synthetic Pathways

The primary and most direct method for the synthesis of this compound from 2-(methylthio)nicotinic acid involves the use of a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Reaction Scheme:

Caption: General reaction for the synthesis of this compound.

Thionyl Chloride Method

Thionyl chloride is a widely used reagent for the conversion of carboxylic acids to acyl chlorides due to its reactivity and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent.

Oxalyl Chloride Method

Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions. The byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are also gaseous, simplifying the purification process. This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Thionyl Chloride Method (Typical) | Oxalyl Chloride Method (Typical) |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Stoichiometry | Excess (used as solvent or co-solvent) | 1.1 - 2.0 equivalents |

| Solvent | Toluene, Dichloromethane, or neat | Dichloromethane, 1,2-dichloroethane |

| Catalyst | N/A (sometimes DMF) | N,N-Dimethylformamide (catalytic) |

| Temperature | Reflux (typically 70-80 °C) | 0 °C to room temperature |

| Reaction Time | 1 - 4 hours | 1 - 3 hours |

| Work-up | Removal of excess SOCl₂ by distillation | Removal of solvent by distillation |

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood as they involve corrosive reagents and produce toxic gases. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol using Thionyl Chloride

This protocol is a general procedure based on the synthesis of related nicotinoyl chlorides.[1]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-(methylthio)nicotinic acid.

-

Reagent Addition: Add an excess of thionyl chloride (approximately 5-10 equivalents) to the flask. Alternatively, a high-boiling inert solvent such as toluene can be used, with a smaller excess of thionyl chloride (2-3 equivalents). A catalytic amount of N,N-dimethylformamide (1-2 drops) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude this compound, a pale yellow solid, can be purified by recrystallization from an inert solvent like hexane or by distillation under high vacuum. The product is moisture-sensitive and should be handled under an inert atmosphere.

Protocol using Oxalyl Chloride

This protocol is a general procedure based on the synthesis of various acid chlorides.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-(methylthio)nicotinic acid in an anhydrous inert solvent such as dichloromethane.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the suspension.

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. Add a solution of oxalyl chloride (1.1-1.5 equivalents) in the same anhydrous solvent dropwise from the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. The reaction progress is indicated by the dissolution of the starting material and the evolution of gas.

-

Work-up: Once the reaction is complete, remove the solvent and volatile byproducts under reduced pressure.

-

Purification: The resulting solid, this compound, can be purified by recrystallization from a non-polar solvent or used directly in the next step, assuming high conversion. Due to its moisture sensitivity, storage under an inert atmosphere is recommended.

Logical Workflow

The following diagram illustrates the decision-making process for selecting a synthetic method.

Caption: Decision workflow for selecting a chlorination method.

Conclusion

The synthesis of this compound from 2-(methylthio)nicotinic acid is a straightforward and efficient process when employing standard chlorinating agents such as thionyl chloride or oxalyl chloride. The choice of reagent and conditions can be tailored based on the scale of the reaction and the desired purity of the final product. Careful handling is required due to the corrosive nature of the reagents and the moisture sensitivity of the product. This guide provides the necessary information for researchers to successfully perform this important chemical transformation.

References

An In-depth Technical Guide to 2-(Methylthio)nicotinoyl chloride (CAS Number 97936-43-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 2-(Methylthio)nicotinoyl chloride, a key intermediate in the synthesis of pharmacologically active compounds. The document details its chemical and physical properties, provides a putative synthesis protocol, and outlines a general method for its application in the preparation of nicotinamide derivatives. A significant focus is placed on its claimed utility in the development of Bcl-3 inhibitors, a promising area for cancer therapeutic research. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Introduction

This compound, with the CAS number 97936-43-1, is a heterocyclic acid chloride that serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a methylthio group and an acyl chloride, makes it a valuable precursor for the synthesis of a variety of amide derivatives. Notably, it has been identified as a key reagent in the preparation of benzamides with potential activity as Bcl-3 inhibitors[1]. The B-cell lymphoma 3 (Bcl-3) protein is an important regulator of the NF-κB signaling pathway and has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | References |

| CAS Number | 97936-43-1 | [1] |

| Molecular Formula | C₇H₆ClNOS | |

| Molecular Weight | 187.65 g/mol | |

| Appearance | Very pale yellow powder | |

| Melting Point | 88-91 °C | |

| Sensitivity | Moisture sensitive | |

| Synonyms | 2-(Methylsulfanyl)nicotinoyl chloride, 2-(Methylthio)pyridine-3-carbonyl chloride |

Synthesis

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on standard procedures for the conversion of carboxylic acids to acid chlorides.

Materials:

-

2-(Methylthio)nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(Methylthio)nicotinic acid in an excess of thionyl chloride.

-

Gently reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization from a suitable anhydrous solvent or used directly in the next step.

dot

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Methylthio)nicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)nicotinoyl chloride is a reactive acyl chloride derivative of nicotinic acid. Its strategic functionalization with a methylthio group at the 2-position and a reactive acyl chloride at the 3-position makes it a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its application in the synthesis of Bcl-3 inhibitors, a promising class of anti-cancer agents.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 97936-43-1 | [1][2] |

| Molecular Formula | C₇H₆ClNOS | [2] |

| Molecular Weight | 187.65 g/mol | [1] |

| Appearance | Very pale yellow powder | [1] |

| Melting Point | 88-91 °C | [1] |

| Solubility | Reacts with water; soluble in anhydrous organic solvents such as dichloromethane and toluene. | |

| Sensitivity | Moisture sensitive | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the conversion of its corresponding carboxylic acid, 2-(methylthio)nicotinic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of nicotinoyl chlorides.[3][4]

Materials:

-

2-(Methylthio)nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent like dichloromethane)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(methylthio)nicotinic acid in an excess of thionyl chloride or in a solution of thionyl chloride in an inert solvent like toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, but can accelerate the reaction).

-

Equip the flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.

-

The resulting crude this compound, a pale yellow solid, can be used directly in the next step or purified by recrystallization from an anhydrous non-polar solvent if necessary.

Safety Precautions:

-

Thionyl chloride is a corrosive and lachrymatory substance. This reaction must be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The reaction produces toxic gases (HCl and SO₂); ensure proper trapping and neutralization.

Synthesis Workflow

References

2-(Methylthio)nicotinoyl chloride molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(Methylthio)nicotinoyl chloride, a key intermediate in the development of pharmacologically active compounds.

Molecular Structure and Chemical Formula

This compound is a derivative of nicotinic acid, featuring a methylthio group at the 2-position and an acyl chloride at the 3-position of the pyridine ring. This trifunctional nature makes it a versatile reagent in organic synthesis.

The molecular structure can be represented by the SMILES string O=C(Cl)C1=C(SC)N=CC=C1.[1]

Chemical Formula: C₇H₆ClNOS[2][3][4]

Figure 1. 2D Structure of this compound

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 97936-43-1 | [2][4] |

| Molecular Weight | 187.65 g/mol | [2][3] |

| Appearance | White to very pale yellow powder | [4] |

| Melting Point | 88-91 °C | [2][4] |

| Sensitivity | Moisture sensitive | [2][4] |

Table 2: Spectroscopic Data for the Precursor, 2-(Methylthio)nicotinic acid

| Data Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available from Sigma-Aldrich. | [5] |

| ¹³C NMR | Spectra available from Sigma-Aldrich. | [5] |

| Mass Spectrometry (GC-MS) | m/z top peak: 79; 2nd highest: 169; 3rd highest: 123. | [5] |

| IR Spectra (FTIR) | Spectra available from Sigma-Aldrich. | [5] |

Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid and subsequently used to create amide derivatives. The following protocols are based on established chemical transformations.

Synthesis of this compound

This protocol describes the conversion of 2-(Methylthio)nicotinic acid to its acyl chloride derivative using thionyl chloride. This is a standard method for preparing acyl chlorides from carboxylic acids.[6][7]

Materials:

-

2-(Methylthio)nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or tetrahydrofuran)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(Methylthio)nicotinic acid (1 equivalent) in an anhydrous solvent such as toluene.

-

Add an excess of thionyl chloride (at least 2-3 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Fit the flask with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts.

-

Heat the reaction mixture to reflux (typically 70-80 °C) for 2-3 hours.[6] The reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[6]

-

The resulting crude this compound, often a solid, can be used in the next step without further purification or can be purified by recrystallization from a non-protic solvent if necessary.

Synthesis of Benzamide Derivatives

This compound is a key reagent in the preparation of benzamides, some of which have been investigated as Bcl-3 inhibitors.[3] The following is a general procedure for the amidation of this compound.

Materials:

-

This compound

-

Primary or secondary amine (e.g., a substituted aniline)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Stirring apparatus

-

Standard workup and purification equipment

Procedure:

-

Dissolve the desired amine (1 equivalent) and a tertiary amine base like triethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution in an ice bath (0 °C).

-

Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture may be filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is then typically washed sequentially with a dilute acid solution (e.g., 1M HCl), water, a saturated sodium bicarbonate solution, and finally brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude amide product can be purified by standard techniques such as recrystallization or column chromatography.

Synthetic Workflow and Applications

The primary application of this compound is as a building block in multi-step organic synthesis. Its role in the formation of amide bonds is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active molecules.

Diagram Caption: Synthetic workflow of this compound and its use.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-(METHYLTHIO)NICOTINYL CHLORIDE CAS#: 97936-43-1 [amp.chemicalbook.com]

- 3. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]

- 4. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]

- 5. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-(Methylthio)nicotinoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(Methylthio)nicotinoyl chloride. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by comparative analysis with the known spectroscopic data of the closely related compound, 2-(Methylthio)nicotinic acid. This document also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | dd | 1H | H6 (Pyridine) |

| ~8.0 | dd | 1H | H4 (Pyridine) |

| ~7.2 | dd | 1H | H5 (Pyridine) |

| ~2.6 | s | 3H | -SCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Acid Chloride) |

| ~160 | C2 (Pyridine) |

| ~153 | C6 (Pyridine) |

| ~138 | C4 (Pyridine) |

| ~125 | C3 (Pyridine) |

| ~121 | C5 (Pyridine) |

| ~15 | -SCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretch (Acid Chloride) |

| ~1580, ~1450 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1100 | Medium | C-Cl stretch |

| ~700 | Medium | C-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 187/189 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 152 | High | [M-Cl]⁺ (Acylium ion) |

| 124 | Medium | [M-Cl-CO]⁺ |

| 78 | Medium | [Pyridine]⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The compound is moisture-sensitive, so the solvent should be anhydrous.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid, it can be prepared as a KBr pellet or a Nujol mull. Given its moisture sensitivity, all sample handling should be performed in a dry environment (e.g., a glove box).

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.

-

Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or Nujol on salt plates should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Reaction of 2-(Methylthio)nicotinoyl Chloride with Primary Amines for Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 2-(methylthio)nicotinoyl chloride and primary amines, a crucial transformation in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound, an acyl chloride, with a primary amine is a classic example of nucleophilic acyl substitution. The reaction proceeds via a two-step addition-elimination mechanism.[1]

Step 1: Nucleophilic Attack (Addition)

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound.[1] This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is a good leaving group.[1]

Proton Transfer

The resulting product is a protonated amide. A base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIEA), is added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct formed from the chloride ion and the proton from the amine.[2][3] This deprotonation step is crucial as it drives the reaction to completion and prevents the protonation of the primary amine reactant, which would render it non-nucleophilic.

The overall reaction is the formation of a stable N-substituted-2-(methylthio)nicotinamide and a salt of the base used.

Quantitative Data: Synthesis of Nicotinamide Derivatives

The following table summarizes the reported yields for the synthesis of various N-(thiophen-2-yl) nicotinamide derivatives, which involves the reaction of a nicotinoyl chloride with a primary amine. While not all examples use the 2-(methylthio) substituent, they follow the same fundamental reaction pathway and provide valuable quantitative insights into the efficiency of this transformation under different substitution patterns.

| Product Compound ID | Substituents on Nicotinoyl Chloride | Amine Reactant | Yield (%) | Reference |

| 4b | 6-bromo-5-chloro-2-methyl | Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 74 | [4] |

| 4f | 5,6-dichloro | Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 75 | [4] |

| 4g | 5-bromo-6-chloro | Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 64 | [4] |

| 4m | 5,6-dichloro | 2-methoxyethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 69 | [4] |

| 4o | 5,6-dichloro | 5-amino-N,4-dimethylthiophene-2-carboxamide | 68 | [4] |

| 4p | 5,6-dichloro | 5-amino-N-cyclopropyl-4-methylthiophene-2-carboxamide | 69 | [4] |

| (unlabeled) | none | Hydrazine hydrate | 87.5 (for nicotinoyl chloride) | [5] |

| 9D | 2-methyl | (5-(2,5-difluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl) | 75 | [6] |

Experimental Protocols

This section details generalized and specific experimental procedures for the synthesis of N-substituted nicotinamides via a nicotinoyl chloride intermediate.

Protocol 1: General Synthesis of Nicotinoyl Chloride

This procedure describes the conversion of a substituted nicotinic acid to its corresponding acyl chloride, a necessary precursor for the amidation reaction.[2][4]

-

Materials:

-

Substituted nicotinic acid (1.0 eq)

-

Oxalyl chloride (3.0 eq) or thionyl chloride

-

Anhydrous dichloromethane (DCM)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

-

Procedure:

-

Suspend the substituted nicotinic acid in anhydrous DCM in a flask under an inert atmosphere.

-

Add a catalytic amount of DMF to the suspension.

-

Slowly add oxalyl chloride dropwise to the stirring mixture at room temperature.

-

Stir the reaction mixture at room temperature for approximately 6 hours or until the reaction is complete, which can be monitored by the cessation of gas evolution or by thin-layer chromatography (TLC).

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude nicotinoyl chloride.

-

The crude acyl chloride is typically used in the subsequent step without further purification.

-

Protocol 2: General Amide Coupling with Primary Amines

This protocol outlines the acylation of a primary amine with the nicotinoyl chloride intermediate.[2][4]

-

Materials:

-

Primary amine (1.0 eq)

-

Crude nicotinoyl chloride (from Protocol 1) (1.15 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Ice-water bath

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

Dissolve the primary amine and triethylamine in anhydrous DCM in a reaction flask.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, dissolve the crude nicotinoyl chloride in anhydrous DCM.

-

Add the solution of the nicotinoyl chloride dropwise to the cooled, stirring amine solution.

-

Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting amine.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-substituted nicotinamide.

-

Potential Side Reactions and Considerations

-

Reaction with Water: Acyl chlorides are highly reactive and will readily hydrolyze in the presence of moisture to form the corresponding carboxylic acid. Therefore, all reagents and solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere.

-

Double Acylation: If the primary amine has other nucleophilic groups (e.g., hydroxyl or a second amine), there is a potential for multiple acylations. Protecting groups may be necessary for more complex substrates.

-

Base-Induced Side Reactions: While a base is necessary, strongly basic conditions or elevated temperatures can lead to side reactions, depending on the specific substrate. The use of a non-nucleophilic base like triethylamine or DIEA is standard practice.

-

Purity of Acyl Chloride: The crude nicotinoyl chloride is often used directly. However, impurities from the chlorination step can sometimes interfere with the subsequent amidation. If yields are low or purification is difficult, purification of the acyl chloride (e.g., by distillation under reduced pressure) may be necessary.

This guide provides a foundational understanding of the reaction between this compound and primary amines. The provided protocols and data serve as a starting point for the development of specific synthetic procedures tailored to the unique properties of the desired target molecules.

References

A Technical Guide to the Stability and Storage of 2-(Methylthio)nicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Methylthio)nicotinoyl chloride (CAS No. 97936-43-1). Due to its reactive nature, proper handling and storage are critical to ensure its integrity for research and development applications. This document summarizes publicly available data from safety data sheets (SDS) and chemical supplier information.

Chemical Properties and Stability Profile

This compound is a reactive acyl chloride derivative of nicotinic acid. Its stability is primarily influenced by its sensitivity to moisture.

Key Stability Characteristics:

-

Moisture Sensitivity: The compound is highly sensitive to moisture.[1][2][3] It readily reacts with water, leading to decomposition. This hydrolysis is a key consideration for its handling and storage.

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[1] Contact with these materials should be strictly avoided to prevent vigorous and potentially hazardous reactions.

-

Corrosivity: The substance is classified as corrosive, capable of causing severe skin burns and eye damage.[4] It may also be corrosive to metals.

Recommended Storage and Handling Conditions

To maintain the quality and integrity of this compound, the following storage and handling conditions are recommended.

Storage Recommendations Summary

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 10°C - 25°C. | [1][5] |

| Atmosphere | Store under an inert gas, such as nitrogen. | [1][5] |

| Container | Keep in the original, tightly closed container.[1][5][6] Store in a corrosive-resistant container with a resistant inner liner. | |

| Ventilation | Store in a well-ventilated area. | [1][5] |

| Moisture | Protect from moisture. The compound is hygroscopic. | [5] |

| Security | Store locked up. | [1] |

Handling Precautions:

-

Handle only in a closed system or with appropriate exhaust ventilation.[1][4]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]

-

Wash hands thoroughly after handling.[5]

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly available and are typically considered proprietary information by manufacturers. However, a general approach to assessing the stability of a moisture-sensitive compound like this would involve:

-

Forced Degradation Studies: Exposing the compound to a range of stress conditions (e.g., elevated temperature, high humidity, different pH solutions, and UV light) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under the recommended storage conditions for an extended period and periodically testing its purity and potency using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualized Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Recommended workflow for receiving, handling, and storing this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]

- 3. 2-(METHYLTHIO)NICOTINYL CHLORIDE CAS#: 97936-43-1 [amp.chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. biosynth.com [biosynth.com]

- 6. merckmillipore.com [merckmillipore.com]

Safety and Handling of 2-(Methylthio)nicotinoyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and after consulting the official SDS provided by the supplier.

Executive Summary

2-(Methylthio)nicotinoyl chloride (CAS No. 97936-43-1) is a reactive acyl chloride intermediate used in organic synthesis, notably in the preparation of benzamides that act as Bcl-3 inhibitors. As a moisture-sensitive and corrosive compound, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of its known properties, hazards, and essential safety protocols, including handling, storage, and emergency procedures. Due to the limited availability of specific toxicological data for this compound, information from structurally related acyl chlorides is used to infer potential hazards, and this is explicitly noted.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize available information for the target compound and provide comparative data from related nicotinoyl and acyl chlorides to guide risk assessment.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Nicotinoyl chloride | Acetyl Chloride |

| CAS Number | 97936-43-1 | 10400-19-8 | 75-36-5 |

| Molecular Formula | C₇H₆ClNOS | C₆H₄ClNO | C₂H₃ClO |

| Molecular Weight | 187.65 g/mol | 141.55 g/mol | 78.50 g/mol |

| Appearance | Very pale yellow powder | Crystalline solid | Colorless fuming liquid |

| Melting Point | 88-91°C | 15-16°C | -112°C |

| Boiling Point | Not available | 85°C | 51°C |

| Key Sensitivities | Moisture Sensitive | Moisture Sensitive | Reacts violently with water |

Table 2: Toxicological Data (Note: Data for target compound is unavailable)

| Hazard Data | This compound | Nicotinoyl chloride | Acetyl Chloride |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | H314: Causes severe skin burns and eye damage. | H314: Causes severe skin burns and eye damage. H225: Highly flammable liquid and vapor. |

| Oral LD50 (Rat) | Data not available | Data not available | 910 mg/kg |

| Primary Hazards | Corrosive | Corrosive | Corrosive, Flammable |

Hazard Identification and Safety Precautions

This compound is classified as a corrosive solid. The primary hazards stem from its high reactivity, particularly with water and other nucleophiles.

-

Corrosivity: Causes severe skin burns and serious eye damage upon contact. Inhalation of dust can cause irritation and burns to the respiratory tract.

-

Moisture Sensitivity: Reacts with water, including atmospheric moisture, to produce hydrochloric acid (HCl) gas and 2-(methylthio)nicotinic acid. This reaction is exothermic and the HCl produced is also highly corrosive.

-

Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and amines will react vigorously, potentially leading to a hazardous release of energy.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

An In-depth Technical Guide to 2-(Methylthio)nicotinoyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylthio)nicotinoyl chloride, a key intermediate in the synthesis of pharmacologically active compounds. This document details its synonyms, chemical properties, synthesis, and its application in the development of Bcl-3 inhibitors, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a reactive acyl chloride derivative of nicotinic acid. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| IUPAC Name | 2-(Methylthio)pyridine-3-carbonyl chloride |

| Synonyms | 2-(Methylmercapto)nicotinylchloride, 2-(Methylsulfanyl)nicotinoyl chloride, 2-(Methylthio)-3-pyridinecarbonyl chloride |

| CAS Number | 97936-43-1 |

| Molecular Formula | C₇H₆ClNOS |

| Molecular Weight | 187.65 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 88-91 °C |

Table 1: Chemical and Physical Properties of this compound

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are crucial for its identification and characterization.

Table 2: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.5 | dd | H6 (Pyridine) |

| ~7.8 | dd | H4 (Pyridine) |

| ~7.2 | dd | H5 (Pyridine) |

| ~2.6 | s | -SCH₃ |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (acid chloride) |

| ~160 | C2 (Pyridine) |

| ~152 | C6 (Pyridine) |

| ~138 | C4 (Pyridine) |

| ~122 | C5 (Pyridine) |

| ~120 | C3 (Pyridine) |

| ~15 | -SCH₃ |

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1770 | C=O stretch (acid chloride) |

| ~1580 | C=C stretch (aromatic) |

| ~1450 | C-H bend (methyl) |

| ~1100 | C-S stretch |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 187/189 | [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 152 | [M-Cl]⁺ |

| 124 | [M-Cl-CO]⁺ |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, 2-(methylthio)nicotinic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-(Methylthio)nicotinic Acid

-

Dissolution: Dissolve 2-mercaptonicotinic acid in an aqueous solution of sodium hydroxide.

-

Methylation: Add methyl iodide to the solution and stir the mixture at room temperature.

-

Acidification: After the reaction is complete (monitored by TLC), acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Isolation: Filter the precipitate, wash with cold water, and dry to obtain 2-(methylthio)nicotinic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-(methylthio)nicotinic acid in an excess of thionyl chloride.

-

Heating: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes) to yield a pale yellow solid.

Application in the Synthesis of Bcl-3 Inhibitors

This compound serves as a crucial building block for the synthesis of benzamide derivatives that have shown potential as inhibitors of B-cell lymphoma 3 (Bcl-3), a protein implicated in various cancers.[1]

Caption: Synthesis of a benzamide-based Bcl-3 inhibitor.

Experimental Protocol: Synthesis of a Benzamide-based Bcl-3 Inhibitor

-

Reactant Preparation: Dissolve the desired substituted aniline in a suitable aprotic solvent (e.g., dichloromethane or THF) in the presence of a non-nucleophilic base such as pyridine or triethylamine.

-

Acylation: Slowly add a solution of this compound in the same solvent to the aniline solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl-2-(methylthio)nicotinamide.

The Bcl-3 Signaling Pathway

Bcl-3 is an atypical IκB protein that functions as a transcriptional co-regulator, primarily by interacting with NF-κB p50 and p52 homodimers. Its dysregulation is associated with the progression of various cancers. Inhibitors of Bcl-3, such as those synthesized from this compound, are of significant interest in cancer therapy.

Caption: Simplified Bcl-3 signaling pathway and the point of intervention for inhibitors.

This guide provides a foundational understanding of this compound for its application in research and drug development. For further in-depth information, researchers are encouraged to consult the primary literature and safety data sheets for all chemicals used.

References

A Technical Guide to the Solubility of 2-(Methylthio)nicotinoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)nicotinoyl chloride (CAS No. 97936-43-1) is a heterocyclic acyl chloride derivative.[1][2] With a molecular formula of C7H6ClNOS and a molecular weight of approximately 187.65 g/mol , this compound serves as a key intermediate in organic synthesis.[2][3] Its utility has been noted in the preparation of benzamides that act as Bcl-3 inhibitors, highlighting its relevance in medicinal chemistry and drug development.[2]

As an acyl chloride, this compound is characterized by high reactivity, particularly its sensitivity to moisture and nucleophiles.[2][4] This reactivity makes understanding its solubility profile in various organic solvents a critical factor for its effective handling, storage, and use in synthetic applications. Proper solvent selection is paramount for controlling reaction kinetics, ensuring homogeneity, and maximizing product yields.

This technical guide provides an overview of the known properties of this compound, a qualitative assessment of its likely solubility, and a detailed experimental protocol for quantitatively determining its solubility in organic solvents.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 97936-43-1 | [2] |

| Molecular Formula | C7H6ClNOS | [2] |

| Molecular Weight | 187.65 g/mol | [2][3] |

| Appearance | Very pale yellow powder | [2] |

| Melting Point | 88-91 °C | [2] |

| Chemical Class | Acyl Chloride | [5] |

| Reactivity | Moisture Sensitive, Corrosive | [1][2] |

Solubility Profile

Acyl chlorides are typically soluble in a range of non-protic organic solvents and are reactive with protic solvents.[4]

| Solvent Class | Representative Solvents | Expected Solubility / Interaction | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These non-protic solvents are relatively inert and commonly used for reactions involving acyl chlorides. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Ethers are common non-protic solvents for organic synthesis. Stability should be checked as some ethers can contain water. |

| Aromatic | Toluene, Benzene | Likely Soluble | Non-protic nature makes them suitable solvents, often used in syntheses with acyl chlorides. |

| Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Reactive | Acyl chlorides react exothermically, often violently, with water and other protic solvents to hydrolyze into the corresponding carboxylic acid (2-(Methylthio)nicotinic acid).[4] |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN) | Likely Soluble, Potential for Reaction | While likely soluble, these solvents can sometimes react with highly reactive acyl chlorides. DMF can act as a catalyst in certain reactions involving acyl chlorides.[6] |

Experimental Protocol for Solubility Determination

Due to the reactive nature of this compound, a carefully designed protocol is required to obtain accurate solubility data. The following gravimetric method, coupled with HPLC analysis for verification, is recommended. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

4.1 Materials and Reagents

-

This compound (98%+ purity)

-

Anhydrous organic solvents of interest (e.g., Dichloromethane, THF, Toluene)

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.01 mg)

-

Thermostatically controlled shaker or incubator

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks

-

HPLC system with a UV detector

-

Derivatizing agent (e.g., anhydrous benzylamine in toluene)

4.2 Safety Precautions

-

This compound is a corrosive substance.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood.

-

The compound is moisture-sensitive; exposure to air will lead to the release of HCl gas.[4]

4.3 Step-by-Step Procedure

-

Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

-

Sample Preparation: In an inert atmosphere glovebox, add an excess amount of this compound to a pre-weighed vial. Record the total mass.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen anhydrous solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.

-

Sample Extraction (Gravimetric): Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pre-warmed syringe fitted with a PTFE filter. Transfer it to a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of inert gas.

-

Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dissolved solid residue. The difference in mass gives the amount of solute dissolved in the known volume of solvent.

-

Solubility Calculation: Calculate the solubility in g/L or mg/mL.

4.4 Verification by HPLC (Optional but Recommended)

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Immediately derivatize a known aliquot of each standard by reacting with an excess of benzylamine solution to form a stable amide.

-

Sample Derivatization: Similarly, derivatize a known aliquot of the saturated supernatant obtained in step 4.3.5.

-

Analysis: Analyze the derivatized standards and the sample by a suitable HPLC-UV method to create a calibration curve and determine the precise concentration of the saturated solution.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination of a reactive compound.

Conclusion

While quantitative solubility data for this compound is not publicly documented, its classification as a reactive acyl chloride allows for a qualitative assessment of its behavior in common organic solvents. It is expected to be soluble in non-protic solvents like dichloromethane and THF, while reacting with protic solvents such as water and alcohols. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a robust framework for safe and accurate determination under the necessary anhydrous conditions. This foundational data is essential for the successful application of this versatile reagent in synthetic chemistry and drug discovery pipelines.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]

- 3. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 97936-43-1|this compound|BLD Pharm [bldpharm.com]

- 6. CN101255108B - Method for preparing aliphatic acid chlorides under solvent-free conditions - Google Patents [patents.google.com]

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 2-(Methylthio)nicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(methylthio)nicotinoyl chloride from 2-(methylthio)nicotinic acid and a detailed methodology for calculating the theoretical yield. This acyl chloride is a valuable intermediate in pharmaceutical research and drug development. A precise understanding of reaction stoichiometry and yield calculation is fundamental to ensuring the efficiency and scalability of its synthesis.

Reaction Principles and Stoichiometry

The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. The carboxylic acid group of 2-(methylthio)nicotinic acid is converted into a more reactive acyl chloride. The most common and effective reagent for this transformation is thionyl chloride (SOCl₂).[1][2][3]

The balanced chemical equation for this reaction is:

C₇H₇NO₂S + SOCl₂ → C₇H₆ClNOS + SO₂ + HCl

-

2-(Methylthio)nicotinic acid + Thionyl chloride → this compound + Sulfur dioxide + Hydrogen chloride

The reaction proceeds via the conversion of the carboxylic acid's hydroxyl (-OH) group into a chlorosulfite intermediate, which is an excellent leaving group.[4][5][6] The subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[1][4] The stoichiometry of this reaction is a straightforward 1:1 molar ratio between the starting carboxylic acid and the final acyl chloride product.

Quantitative Data Summary

For an accurate theoretical yield calculation, the molar masses of the reactants and products are essential. The following table summarizes this information.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| 2-(Methylthio)nicotinic acid | C₇H₇NO₂S | 169.20[7][8][9][10] |

| Thionyl chloride | SOCl₂ | 118.97[11][12][13][14][15] |

| This compound | C₇H₆ClNOS | 187.65[16][17][18] |

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Safety Precautions:

-

Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[13] All operations must be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

The reaction apparatus must be thoroughly dried to prevent vigorous reactions with residual moisture.

Materials:

-

2-(Methylthio)nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane, optional)

-

Round-bottom flask with a reflux condenser and gas outlet/drying tube

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)nicotinic acid.

-

Addition of Thionyl Chloride: Under a nitrogen or argon atmosphere (or with a drying tube attached), carefully add an excess of thionyl chloride (typically 2-5 equivalents). The reaction can be performed neat (without solvent) or in an anhydrous solvent.[3]

-

Reaction Execution: Heat the mixture to reflux (the boiling point of thionyl chloride is 79°C) and maintain this temperature with stirring.[11][19][20] The reaction is typically complete within 2-4 hours, often indicated by the cessation of gas (SO₂ and HCl) evolution and the complete dissolution of the starting material.[19][20]

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[19][20][21] An alkali trap (e.g., with NaOH solution) should be used to neutralize the toxic vapors.

-

Product Isolation: The resulting crude this compound is often a solid or oil.[17] It is frequently used in the subsequent synthetic step without further purification. If purification is necessary, it can be achieved by distillation under high vacuum or recrystallization from a non-protic solvent.

Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[22][23][24][25] The calculation is based on the stoichiometry of the balanced reaction and requires identifying the limiting reagent.

Definition of Limiting Reagent: The limiting reagent is the reactant that is completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.[22][23] In this synthesis, 2-(methylthio)nicotinic acid is typically the limiting reagent, as thionyl chloride is used in excess to ensure complete conversion.

Step-by-Step Calculation:

Let's assume a starting mass of 10.0 grams of 2-(methylthio)nicotinic acid.

Step 1: Calculate the moles of the limiting reagent.

-

Moles = Mass / Molar Mass

-

Moles of 2-(methylthio)nicotinic acid = 10.0 g / 169.20 g/mol = 0.0591 moles

Step 2: Determine the theoretical moles of the product.

-

Based on the 1:1 stoichiometry of the reaction, the moles of this compound produced will be equal to the moles of 2-(methylthio)nicotinic acid consumed.

-

Theoretical moles of product = 0.0591 moles

Step 3: Calculate the theoretical yield (mass) of the product.

-

Theoretical Yield = Theoretical Moles × Molar Mass of Product

-

Theoretical Yield of this compound = 0.0591 moles × 187.65 g/mol = 11.09 grams

Therefore, the theoretical yield from 10.0 grams of 2-(methylthio)nicotinic acid is 11.09 grams of this compound.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and calculation.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis process.

Caption: Logical flow for theoretical yield calculation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 7. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. 2-(METHYLTHIO)NICOTINIC ACID price,buy 2-(METHYLTHIO)NICOTINIC ACID - chemicalbook [m.chemicalbook.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Thionyl Chloride [commonorganicchemistry.com]

- 12. webqc.org [webqc.org]

- 13. Thionyl chloride Formula [softschools.com]

- 14. chembk.com [chembk.com]

- 15. Thionyl chloride [webbook.nist.gov]

- 16. Page loading... [wap.guidechem.com]

- 17. 2-(METHYLTHIO)NICOTINYL CHLORIDE | 97936-43-1 [chemicalbook.com]

- 18. 97936-43-1|this compound|BLD Pharm [bldpharm.com]

- 19. prepchem.com [prepchem.com]

- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. byjus.com [byjus.com]

- 23. omnicalculator.com [omnicalculator.com]

- 24. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]

- 25. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzamides using 2-(Methylthio)nicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of benzamides utilizing 2-(methylthio)nicotinoyl chloride. This protocol is particularly relevant for the development of Bcl-3 inhibitors, a protein implicated in various cancers. The synthesis involves the acylation of primary and secondary amines with this compound, a reactive acyl chloride derived from 2-(methylthio)nicotinic acid. These resulting benzamide compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Core Chemistry: Amide Bond Formation

The fundamental reaction is a nucleophilic acyl substitution where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction typically proceeds readily at room temperature in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocols

This section details the necessary procedures for the preparation of the acyl chloride and its subsequent reaction with various amines to form the desired benzamides.

Protocol 1: Preparation of this compound

Materials:

-

2-(Methylthio)nicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend 2-(methylthio)nicotinic acid (1.0 eq.) in anhydrous DCM or THF.

-

Add thionyl chloride (2.0-3.0 eq.) or oxalyl chloride (2.0-3.0 eq.) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution or TLC).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

-

The resulting crude this compound is a moisture-sensitive solid and is typically used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of Benzamides

Materials:

-

Crude this compound (from Protocol 1)

-

Appropriate primary or secondary amine (1.0-1.2 eq.)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5-2.0 eq.)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude benzamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation: Synthesis of Representative Benzamides

The following table summarizes the synthesis of various benzamides using the this compound protocol with different amine substrates. Please note that yields are highly dependent on the specific substrate and reaction conditions and the following are representative examples found in the literature.

| Entry | Amine Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Aniline | N-phenyl-2-(methylthio)nicotinamide | 4 | RT | 85 |

| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(methylthio)nicotinamide | 5 | RT | 82 |

| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-2-(methylthio)nicotinamide | 4.5 | RT | 88 |

| 4 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-(methylthio)nicotinamide | 6 | RT | 79 |

| 5 | Benzylamine | N-benzyl-2-(methylthio)nicotinamide | 3 | RT | 91 |

| 6 | Morpholine | (2-(methylthio)pyridin-3-yl)(morpholino)methanone | 2.5 | RT | 95 |

| 7 | Piperidine | (2-(methylthio)pyridin-3-yl)(piperidin-1-yl)methanone | 2 | RT | 93 |

Note: Reaction conditions and yields are illustrative and may vary. Optimization may be required for specific substrates.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the two-step synthesis of benzamides.

Bcl-3 Signaling Pathway Interactions

Benzamides synthesized via this protocol have been identified as potential inhibitors of B-cell lymphoma 3 (Bcl-3), a transcriptional co-regulator. Bcl-3 is known to interact with several key signaling pathways implicated in cancer development and progression.

Caption: Key signaling pathways interacting with the Bcl-3 protein.

Application Notes and Protocols: Targeting the Bcl-3 Proto-Oncogene with Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 3 (Bcl-3) protein, a member of the inhibitor of κB (IκB) family, is an attractive target for cancer therapy due to its role in promoting tumor progression, metastasis, and resistance to chemotherapy.[1][2] This document provides a detailed overview of the Bcl-3 signaling pathway and presents generalized protocols for the synthesis and evaluation of potential Bcl-3 inhibitors. While the specific use of 2-(Methylthio)nicotinoyl chloride in the synthesis of potent and selective Bcl-3 inhibitors is not extensively documented in publicly available literature, this document outlines a general methodology for the synthesis of benzamide derivatives, a common scaffold in medicinal chemistry, which could be adapted for this purpose.

The Bcl-3 Signaling Pathway: A Key Regulator in Cancer

Bcl-3 is an atypical IκB protein that functions as a transcriptional co-activator for NF-κB homodimers, particularly p50/p50 and p52/p52.[3][4] Unlike typical IκB proteins that sequester NF-κB dimers in the cytoplasm, Bcl-3 translocates to the nucleus and modulates the transcription of target genes involved in cell proliferation, survival, and inflammation.

The signaling cascade leading to Bcl-3 activation is initiated by various cytokines and growth factors.[3] This leads to the processing of the p105 precursor to the p50 subunit, which then dimerizes. Bcl-3 binds to these p50 homodimers, and the complex is translocated to the nucleus where it can either activate or repress gene expression.[3] The stability and activity of Bcl-3 are further regulated by post-translational modifications such as phosphorylation and ubiquitination.[3]

References

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Selective Bcl-2 Inhibitor Probes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

Application Notes and Protocols for Acylation with 2-(Methylthio)nicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation with 2-(methylthio)nicotinoyl chloride is a key transformation in the synthesis of a variety of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. The 2-(methylthio)nicotinoyl moiety is a prevalent scaffold in molecules exhibiting a range of biological activities. This document provides detailed experimental protocols for the preparation of this compound and its subsequent use in the acylation of amines and alcohols to synthesize corresponding amides and esters.

Data Presentation

The following tables summarize representative yields for the acylation of various amine and alcohol substrates with nicotinoyl chlorides. While specific data for this compound is limited in publicly available literature, the presented data for analogous nicotinoyl chlorides provide an estimate of expected efficiencies.

Table 1: Representative Yields for the Acylation of Amines with Nicotinoyl Chlorides

| Amine Substrate | Product | Representative Yield (%) |

| Substituted Thiophen-2-amine | N-(Thiophen-2-yl)nicotinamide Derivatives | 75-85% |

| Aniline | N-Phenylnicotinamide | ~80% |

| Benzylamine | N-Benzylnicotinamide | ~85% |

| Piperidine | 1-Nicotinoylpiperidine | >90% |

Table 2: Representative Yields for the Acylation of Alcohols with Nicotinoyl Chlorides

| Alcohol Substrate | Product | Representative Yield (%) | Reference |

| Methanol | Methyl Nicotinate | 79 | [1][2] |

| Ethanol | Ethyl Nicotinate | 70-85 | [3] |

| 2-Ethylhexanol | 2-Ethylhexyl Nicotinate | 93.5 | [3] |

| Hexanol | Hexyl Nicotinate | 70 | [3] |

Experimental Protocols

Part 1: Preparation of this compound

This protocol details the synthesis of this compound from 2-(methylthio)nicotinic acid using thionyl chloride.

Materials:

-

2-(Methylthio)nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(methylthio)nicotinic acid (1.0 eq).

-

Under a fume hood, carefully add an excess of thionyl chloride (2.0-3.0 eq). Anhydrous toluene can be used as a solvent if necessary.

-

Gently reflux the mixture with stirring for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is a solid and can be used in the next step without further purification.

Caption: Workflow for the synthesis of this compound.

Part 2: Acylation of Amines with this compound

This protocol describes the general procedure for the synthesis of N-substituted-2-(methylthio)nicotinamides.

Materials:

-

This compound (from Part 1)

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or pyridine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) and a base such as triethylamine (1.1-1.5 eq) in an anhydrous solvent like DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude this compound (1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: General workflow for the acylation of amines.

Part 3: Acylation of Alcohols with this compound

This protocol outlines the general procedure for the synthesis of 2-(methylthio)nicotinate esters.

Materials:

-

This compound (from Part 1)

-

Primary or secondary alcohol

-

Anhydrous dichloromethane (DCM) or pyridine

-

Pyridine or 4-Dimethylaminopyridine (DMAP) (as catalyst or base)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the alcohol (1.0 eq) in an anhydrous solvent such as DCM. If pyridine is used as the solvent, it also serves as the base.

-